molecular formula C18H22N6O7 B2773175 7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-8-((3-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 300589-16-6

7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-8-((3-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2773175
CAS RN: 300589-16-6
M. Wt: 434.409
InChI Key: RZSIAPIRKRKYBY-UHFFFAOYSA-N
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Description

7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-8-((3-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H22N6O7 and its molecular weight is 434.409. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Properties

The synthesis and characterization of purine derivatives, including those with complex substituents similar to the one described, are fundamental in medicinal chemistry and chemical biology. For example, the study by Šimo et al. ( ) on [c,d]-fused purinediones highlights a synthetic approach that could potentially be adapted to synthesize the compound . These methodologies are crucial for the development of novel compounds with specific biological activities.

Biological Activities and Applications

Purine derivatives often exhibit a range of biological activities, making them of interest for drug development and pharmacological studies. For example, Chłoń-Rzepa et al. (2004) synthesized and evaluated purine-2,6-dione derivatives for cardiovascular activity, showcasing the therapeutic potential of such compounds. Similarly, compounds derived from purine nucleosides have been investigated for their urease inhibition properties (Rauf et al., ), indicating their potential use in addressing conditions related to urease activity.

properties

IUPAC Name

7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-8-(3-hydroxypropylamino)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O7/c1-22-15-14(16(27)21-18(22)28)23(17(20-15)19-7-2-8-25)9-12(26)10-31-13-5-3-11(4-6-13)24(29)30/h3-6,12,25-26H,2,7-10H2,1H3,(H,19,20)(H,21,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZSIAPIRKRKYBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCCO)CC(COC3=CC=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-8-((3-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione

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